Cyclo(-RGDfC)acetate
Description
The Significance of Cyclic Peptides in Biomedical Research
Cyclic peptides offer several advantages over their linear counterparts, making them valuable tools in academic and therapeutic research. researchgate.net Their constrained conformational structure often leads to higher receptor binding affinity and specificity. mdpi.com This structural rigidity also provides increased stability against degradation by proteases, prolonging their activity in biological systems. researchgate.net These characteristics allow for more precise and effective interactions with biological targets, which is crucial for both fundamental research and the development of new therapeutic strategies. researchgate.net
The RGD Motif in Integrin Biology Research
The RGD tripeptide sequence is a fundamental recognition motif for a large family of cell surface receptors known as integrins. mdpi.comnih.gov Integrins are heterodimeric proteins that mediate cell-matrix and cell-cell adhesion, playing a critical role in cellular signaling, migration, proliferation, and survival. mdpi.commdpi.com The αvβ3 integrin subtype, in particular, is a focal point of intense research as it is overexpressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells. mdpi.comnih.gov By binding to αvβ3, the RGD motif can modulate these cellular processes, making RGD-based compounds essential for investigating tumor progression, metastasis, and other angiogenesis-related pathologies. mdpi.com
Academic Context of Cyclo(-RGDfC)acetate in Integrin-Targeting Research
This compound is a cyclic pentapeptide specifically designed for high-affinity binding to αvβ3 integrins. nih.govmedchemexpress.com The "f" in its sequence denotes the use of a D-amino acid (D-Phenylalanine), which contributes to its conformational stability and selectivity. The terminal Cysteine ("C") residue provides a reactive thiol group, making it highly suitable for conjugation to nanoparticles, imaging agents, or therapeutic molecules for targeted delivery. nih.gov While the active component is the cyclic peptide, it is often synthesized and used in a salt form, such as trifluoroacetate (B77799) or acetate, to improve handling, stability, and solubility for research applications. caymanchem.comambiopharm.com Academic research leverages Cyclo(-RGDfC) to explore αvβ3-mediated cell processes, develop targeted drug delivery systems, and create novel imaging probes for diseases characterized by αvβ3 overexpression. nih.govuni-regensburg.de
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H38N8O9S |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
acetic acid;2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2H4O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;1-2(3)4/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);1H3,(H,3,4)/t14-,15+,16-,17-;/m0./s1 |
InChI Key |
AQOWSAYUUGLIER-ZSXFUQLHSA-N |
Isomeric SMILES |
CC(=O)O.C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
CC(=O)O.C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Detailed Research Findings on Cyclo Rgdfc
Integrin Binding Affinity and Selectivity
Studies have focused on quantifying the binding affinity of Cyclo(-RGDfC) to its primary target, the αvβ3 integrin. A key method for this is the displacement experiment, which measures the concentration of the peptide required to inhibit the binding of a known ligand to the receptor by 50% (IC50). A lower IC50 value indicates higher binding affinity.
Research involving Cyclo(-RGDfC)-modified quantum dots demonstrated cell- and receptor-specific binding. uni-regensburg.denih.gov In competitive displacement experiments, the IC50 values of free Cyclo(-RGDfC) were determined for different cell lines, highlighting its potent affinity for the αvβ3 integrin. uni-regensburg.denih.govresearchgate.net
| Cell Line | Key Characteristic | IC50 Value (nM) | Reference |
|---|---|---|---|
| Podocytes | Primary kidney cells | 60 nM | uni-regensburg.denih.govresearchgate.net |
| U87-MG | αvβ3 integrin-overexpressing human glioblastoma cells | 150 nM | uni-regensburg.denih.govresearchgate.net |
Application in Targeted Delivery Systems
The unique structure of Cyclo(-RGDfC), particularly the cysteine residue, makes it an ideal ligand for creating targeted therapeutic and diagnostic systems.
Nanoparticle-Based Targeting
Researchers have successfully conjugated Cyclo(-RGDfC) to the surface of various nanoparticles, such as quantum dots, to direct them to specific cells. uni-regensburg.denih.gov This strategy has been shown to be effective in targeting kidney podocytes, which express αvβ3 integrin. uni-regensburg.denih.gov Studies demonstrated that Cyclo(-RGDfC)-modified nanoparticles showed significantly enhanced and selective binding to podocytes compared to non-targeted nanoparticles. uni-regensburg.de This receptor-mediated binding was confirmed through displacement experiments where an excess of free Cyclo(-RGDfC) peptide competed with and reduced the binding of the nanoparticles. uni-regensburg.de This approach holds promise for the diagnosis and treatment of podocyte-associated kidney diseases. nih.govresearchgate.net
Micelle-Based Targeting for Glioma
In oncology research, Cyclo(-RGDfC) has been used to create targeted delivery systems for brain tumors. One study involved conjugating the peptide to polyionic complex micelles for targeted therapy against glioma, a type of brain cancer known to overexpress αvβ3 integrins. nih.gov The resulting Cyclo(-RGDfC)-functionalized micelles were evaluated for their stability and biocompatibility with neurons, demonstrating potential as a targeted delivery vehicle for glioma treatment. nih.gov
Mechanism of Action and Cellular Effects
The primary mechanism of action for Cyclo(-RGDfC) is competitive inhibition of the αvβ3 integrin receptor. By occupying the RGD-binding site on the integrin, the peptide disrupts the interaction between the cell and extracellular matrix proteins like vitronectin. nih.gov This disruption can interfere with the downstream signaling pathways that are crucial for cell adhesion, migration, and survival. nih.gov
Research on similar cyclic RGD peptides has shown that binding to αvβ3 integrins can lead to a reduction in the phosphorylation of key signaling proteins, such as Akt. nih.gov The Akt signaling pathway is vital for cell survival and proliferation, and its inhibition can contribute to the anti-angiogenic and anti-tumor effects observed with RGD-based compounds. nih.gov Furthermore, studies using Cyclo(-RGDfC) on embryonic stem cells have shown that it can disrupt cell-integrin interactions, leading to the downregulation of pluripotency markers and a reduction in tumorigenic potential in vivo. medchemexpress.com
Molecular Interactions and Integrin Binding Kinetics of Cyclo Rgdfc Acetate
Quantitative Analysis of Integrin Binding Affinity
The binding affinity of Cyclo(-RGDfC)acetate for integrins is a critical determinant of its biological activity. Quantitative analysis, primarily through the determination of the half-maximal inhibitory concentration (IC50), reveals the concentration of the peptide required to displace 50% of a competing ligand. Studies have demonstrated that this compound exhibits a notable affinity for the αvβ3 integrin subtype.
In displacement experiments utilizing quantum dot nanoparticles functionalized with Cyclo(-RGDfC), the IC50 value for αvβ3 integrin-expressing U87-MG human glioblastoma cells was determined to be 150 nM. ru.nl A higher affinity was observed in similar displacement experiments conducted on podocytes, which also express αvβ3 integrin, yielding an IC50 value of 60 nM. ru.nl This variance in IC50 values between different cell types highlights the influence of the cellular context and integrin presentation on the binding affinity of the ligand.
Table 1: IC50 Values of this compound for αvβ3 Integrin
| Cell Line | IC50 (nM) |
|---|---|
| U87-MG | 150 |
| Podocytes | 60 |
Kinetics of Ligand-Receptor Interaction: Association and Dissociation Rates
A comprehensive understanding of the interaction between this compound and integrins extends beyond static affinity measurements to include the kinetics of the binding event, specifically the association rate (k_on) and the dissociation rate (k_off). These parameters, which describe how quickly the ligand binds to and dissociates from the receptor, respectively, provide a dynamic view of the molecular interaction.
As of the current body of research, specific quantitative data for the k_on and k_off rates of this compound with integrin subtypes are not extensively documented in publicly available literature. The determination of these kinetic constants typically requires real-time measurement techniques such as surface plasmon resonance (SPR). While the high affinity suggested by the low nanomolar IC50 values implies a favorable combination of association and dissociation rates, precise figures for this compound remain to be elucidated.
Specificity Profiling Across Integrin Subtypes
The specificity of a ligand for different receptor subtypes is a crucial aspect of its potential utility. The RGD (Arginine-Glycine-Aspartic acid) sequence is a common recognition motif for several integrin subtypes. However, the conformation of the RGD motif, as constrained by the cyclic structure of the peptide, can impart a degree of selectivity.
Research indicates that Cyclo(-RGDfC) has a high affinity for the αvβ3 integrin. researchgate.netbsz-bw.de This is substantiated by displacement experiments where an excess of free Cyclo(-RGDfC) effectively competes with Cyclo(-RGDfC)-functionalized nanoparticles for binding to αvβ3-expressing cells, confirming the receptor-mediated nature of the interaction. ru.nlnih.gov While the primary focus of existing studies has been on the αvβ3 subtype, a comprehensive specificity profile detailing the binding affinities of this compound across a broader range of integrins, such as αvβ5, α5β1, and αIIbβ3, is not yet fully established in the scientific literature. The cysteine residue within the cyclic structure offers a site for potential modification, which could be exploited to further modulate the specificity profile.
Competition Binding Assays and Ligand Displacement Studies
Competition binding assays are instrumental in characterizing the binding of a ligand to its receptor by measuring its ability to displace a known, often labeled, ligand. These studies provide strong evidence for specific, receptor-mediated binding.
In the context of this compound, competitive displacement experiments have been pivotal in confirming its interaction with the αvβ3 integrin. In studies involving both U87-MG cells and podocytes, the addition of a surplus of free Cyclo(-RGDfC) led to a dose-dependent displacement of Cyclo(-RGDfC)-conjugated quantum dots. ru.nl This competitive displacement demonstrates that Cyclo(-RGDfC) specifically binds to the αvβ3 integrin receptor on the cell surface. ru.nl For instance, a 1000-fold excess of free Cyclo(-RGDfC) was shown to effectively suppress the binding of Cyclo(-RGDfC)-modified nanoparticles to human dermal microvascular endothelial cells (HDMECs), bringing the binding down to the level of non-targeted nanoparticles and confirming the αvβ3 integrin-mediated nature of the interaction. nih.gov These findings underscore the utility of Cyclo(-RGDfC) as a competitive ligand for αvβ3 integrin. ru.nl
Structural Analysis and Structure Activity Relationship Sar Studies of Cyclo Rgdfc Acetate
Conformational Analysis of the Cyclic Peptide Scaffold
The biological activity of cyclic RGD peptides is intrinsically linked to their three-dimensional structure in solution. Conformational analysis, primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, is essential to understand the spatial arrangement of the peptide backbone and the critical Arg and Asp side chains.
Theoretical conformational analysis of similar RGD-containing cyclic pentapeptides, such as cyclo(ArgGlyAspPhe-D-Val), has revealed that the peptide backbone is not rigid but exists as an equilibrium of several stable conformers. nih.gov The search for low-energy conformations often identifies structures containing specific secondary structural elements like β-turns and γ-turns. acs.org These turns are crucial as they orient the RGD sequence into a bioactive conformation. For many potent cyclic RGD pentapeptides, the D-amino acid (in this case, D-Phenylalanine) is typically found in the i+1 position of a βII'-turn, a conformation that projects the Arg and Asp side chains in a spatial arrangement that is optimal for fitting into the integrin binding pocket. acs.orgnih.gov
NMR studies, utilizing interproton distances derived from Nuclear Overhauser Effect (NOESY) spectra as restraints for molecular dynamics (MD) simulations, provide a detailed picture of the peptide's solution structure. acs.orgmdpi.com This combined approach has shown that the distance between the Cβ atoms of the Arg and Asp residues is a critical parameter for integrin selectivity. nih.gov For αvβ3 integrin, a more extended conformation is generally preferred. The cyclic scaffold of Cyclo(-RGDfC) constrains the peptide backbone, reducing its flexibility compared to linear RGD peptides and thereby minimizing the entropic penalty upon binding to the receptor. nih.gov
Impact of Amino Acid Substitutions on Integrin Binding and Selectivity
Structure-activity relationship (SAR) studies are vital for optimizing the affinity and selectivity of RGD peptides for different integrin subtypes. The identity of the amino acids flanking the RGD motif significantly influences these properties.
The Role of D-Phenylalanine (f): The inclusion of a D-amino acid is a common strategy in the design of cyclic RGD peptides. The D-configuration at the residue following the RGD sequence promotes the formation of a specific turn structure that is highly favorable for binding to αvβ3 and αvβ5 integrins. nih.gov Furthermore, the aromatic and hydrophobic nature of the D-Phenylalanine side chain is critical. Docking studies suggest that this residue fits into a hydrophobic pocket on the integrin surface, contributing significantly to the binding affinity. nih.gov Replacing this residue with other amino acids can drastically alter the binding profile. For instance, systematic substitutions have shown that hydrophobicity and aromaticity at this position are highly important for potent antagonism. nih.gov
The selectivity for different integrin subtypes is highly dependent on the peptide's conformation. Studies comparing various cyclic peptides have shown that subtle changes in the backbone, induced by amino acid substitutions, can shift the binding preference from one integrin subtype to another, for example, from αvβ3 to α5β1. nih.govacs.org
| Substitution Position | Original Residue | Substitution Type | Effect on αvβ3 Binding | Reference |
| RGDf C | D-Phe | Aliphatic (e.g., D-Val) | Maintains high affinity, may alter selectivity | nih.gov |
| RGDf C | D-Phe | Charged (e.g., D-Asp) | Generally reduces affinity due to loss of hydrophobic interaction | nih.gov |
| R GDfC | L-Arg | D-Arg | Drastically reduces activity | nih.gov |
| RG DfC | Gly | L-Ala | Significantly reduces activity | nih.gov |
| RGD fC | L-Asp | D-Asp | Drastically reduces activity | nih.gov |
This table presents generalized findings from SAR studies on related cyclic RGD peptides.
Influence of Cyclic Constraint on Ligand-Receptor Recognition
The cyclization of RGD peptides is a key design feature that confers several advantages over their linear counterparts for effective ligand-receptor recognition.
Conformational Pre-organization: The primary advantage of the cyclic constraint is the reduction of conformational freedom. nih.govproquest.com It locks the peptide into a limited set of low-energy conformations, one or more of which closely resemble the bound state at the integrin receptor. This pre-organization reduces the entropic cost of binding, leading to a significantly higher binding affinity. mdpi.com
Enhanced Stability: Linear peptides are often susceptible to rapid degradation by proteases in biological environments. The cyclic structure of Cyclo(-RGDfC)acetate provides steric hindrance and removes terminal cleavage sites, making it much more resistant to enzymatic degradation and increasing its biological half-life. nih.govmdpi.com
Improved Selectivity: By adopting a more defined three-dimensional structure, cyclic peptides can achieve higher selectivity for specific integrin subtypes. The binding pockets of different integrins have subtle structural variations, and a rigid ligand can be designed to fit one pocket much better than others. nih.gov
Stabilization of Key Interactions: Molecular dynamics simulations have shown that the cyclic structure provides a more stable configuration for binding, particularly for the crucial interaction between the Aspartate side chain and the metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. mdpi.comnih.gov The cyclic backbone can shield this critical interaction from disruptive water molecules, enhancing the stability of the complex. mdpi.com
Computational Modeling and Molecular Dynamics Simulations of this compound-Integrin Complexes
Computational methods are indispensable tools for elucidating the structural basis of the interaction between this compound and its target integrins at an atomic level. These in silico techniques allow for the rationalization of experimental binding data and guide the design of new, optimized derivatives.
Molecular docking is used to predict the preferred orientation and conformation (the "pose") of this compound when bound to the integrin receptor. nih.gov The process typically starts with the high-resolution crystal structure of the target integrin, such as the αvβ3 ectodomain (e.g., PDB ID: 1L5G). unimi.it
Using software like Glide, a grid is generated around the known RGD binding site located at the interface between the α and β subunits. nih.govunimi.it The flexible this compound molecule is then computationally placed into this site in numerous possible conformations and orientations. A scoring function evaluates each pose based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces to identify the most likely binding mode. unimi.it
Docking studies consistently predict a binding mode where:
The Arginine guanidinium group forms a salt bridge with Aspartate residues on the αv subunit (e.g., Asp218). mdpi.com
The Aspartate carboxyl group from the peptide coordinates with the divalent cation (e.g., Mn2+ or Mg2+) in the MIDAS of the β3 subunit. mdpi.com
The D-Phenylalanine side chain inserts into a hydrophobic pocket, contributing to binding affinity. nih.gov
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound-integrin complex over time. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for every atom in the system, which is solvated in a water box with ions to mimic physiological conditions. mdpi.com
These simulations, often run for hundreds of nanoseconds, can:
Assess Pose Stability: Confirm if the predicted docking pose is stable over time or if the ligand reorients within the binding site.
Analyze Conformational Changes: Reveal how the peptide and receptor adapt to each other upon binding, a process known as "induced fit." nih.gov
Characterize Intermolecular Interactions: Quantify the stability and lifetime of key interactions, such as hydrogen bonds and salt bridges. MD studies have highlighted the stability of the cyclic RGD peptide's interaction with the MIDAS ion compared to linear peptides. mdpi.comnih.gov
Calculate Binding Free Energy: Employing advanced techniques like steered MD or umbrella sampling, the force required to unbind the ligand can be calculated, providing a relative measure of binding affinity that corroborates experimental findings showing higher affinity for cyclic peptides. nih.gov
| Computational Method | Purpose | Key Insights for this compound |
| Molecular Docking | Predicts the most stable binding pose of the ligand in the receptor's active site. | Identifies key interactions: Arg-Asp salt bridge, Asp-MIDAS coordination, Phe hydrophobic packing. |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior and conformational dynamics of the ligand-receptor complex. | Confirms the stability of the docked pose, reveals induced-fit effects, and shows stable interaction dynamics. |
| Steered MD (SMD) | Simulates the unbinding process by applying an external force. | Quantifies the stronger binding force and higher binding energy of the cyclic peptide compared to linear analogs. |
The structural and dynamic information gleaned from docking and MD simulations provides a powerful platform for the rational, in silico design of novel this compound derivatives with improved properties. nih.gov The goal is to optimize affinity, enhance selectivity for a specific integrin subtype, or introduce new functionalities.
The design process follows a cyclical workflow:
Baseline Analysis: The validated model of the this compound-integrin complex serves as the starting point.
Virtual Modification: New derivatives are created in silico. This can involve substituting amino acids to probe interactions with different parts of the binding pocket, N-methylation of peptide bonds to further restrict conformation, or designing linkers attached to the Cysteine residue for drug conjugation. nih.govnih.gov
Computational Screening: The virtual library of new derivatives is rapidly screened using molecular docking to predict their binding modes and estimate their binding affinities. This allows for the prioritization of the most promising candidates. nih.gov
MD Validation: The top-scoring candidates from docking are subjected to more rigorous MD simulations to verify the stability of their predicted poses and to obtain a more accurate estimate of their binding free energy.
Synthesis and Experimental Testing: Only the most promising candidates identified through this computational funnel are then synthesized and tested experimentally, saving significant time and resources. nih.gov This approach has been successfully used to identify novel RGD peptides with enhanced potency and selectivity. nih.gov
Mechanisms of Cellular Interaction and Signal Transduction in Research Models
Integrin-Mediated Cell Adhesion Studies In Vitro
Cyclo(-RGDfC) is a high-affinity ligand for αvβ3 integrins and functions as a potent antagonist to integrin-mediated cell adhesion. medchemexpress.commedchemexpress.comruixibiotech.com Integrins are transmembrane heterodimeric receptors that anchor cells to the extracellular matrix, a critical process for tissue structure and cell survival. The RGD sequence within the peptide specifically competes with ECM proteins like vitronectin and fibronectin for the binding site on these integrins. nih.gov
In vitro cell adhesion assays are commonly used to quantify the inhibitory potential of such peptides. In these experiments, cultured cells are placed onto surfaces coated with an ECM protein. The ability of a compound to prevent the attachment and spreading of these cells is then measured. Research has consistently shown that cyclic RGD peptides are significantly more potent inhibitors of cell adhesion than their linear counterparts. This enhanced activity is attributed to the conformational constraints imposed by cyclization, which lock the peptide into a bioactive shape that is optimal for integrin binding. For instance, one study investigating various RGD peptides found that a cyclic form, Cyclo(GRGDSPA), inhibited the attachment of B16 melanoma cells to fibronectin-coated surfaces at a 20-fold lower concentration than its linear equivalent. nih.gov While specific IC50 values for Cyclo(-RGDfC) are not always detailed in comparative studies, the closely related compound Cyclo(-RGDfK) has been shown to be a potent and selective inhibitor of the αvβ3 integrin with an IC50 value in the nanomolar range, highlighting the high affinity of this class of cyclic peptides. medchemexpress.commedchemexpress.com The primary mechanism is the disruption of the cell-integrin interaction, which leads to the detachment of cells from their substrate or the prevention of initial adhesion. medchemexpress.comnovoprolabs.com
| Compound Class | Target Integrin | Mechanism of Action | Observed Effect in Vitro | Relative Potency |
|---|---|---|---|---|
| Cyclic RGD Peptides (e.g., Cyclo(-RGDfC)) | αvβ3, αvβ5 | Competitive binding-site antagonism | Inhibition of cell attachment and spreading on ECM proteins (e.g., fibronectin, vitronectin) nih.gov | High (nM affinity for some analogs) medchemexpress.com |
| Linear RGD Peptides (e.g., GRGDSP) | αvβ3, α5β1 | Competitive binding-site antagonism | Inhibition of cell attachment to ECM proteins nih.gov | Lower than cyclic counterparts nih.gov |
| Control Peptides (e.g., Cyclo(RADfK)) | N/A | Non-binding control | No significant inhibition of cell adhesion scispace.com | Inactive |
Elucidation of Cellular Internalization Mechanisms of Cyclo(-RGDfC)acetate
The entry of peptides like Cyclo(-RGDfC) into cells is an active, energy-dependent process involving various endocytic pathways. dovepress.com The specific route of internalization can depend on factors such as the nature of the ligand (monomeric vs. multimeric), cell type, and receptor density. The primary pathways for cellular uptake include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis. dovepress.com
For monomeric cyclic RGD peptides, the internalization mechanism can be complex. Some studies suggest that the uptake of these small RGD ligands may occur through fluid-phase endocytosis, a process that is largely independent of the integrin receptor it targets. In contrast, when multiple RGD peptides are clustered together (multimeric forms), they can cross-link integrin receptors on the cell surface. This receptor clustering often triggers co-internalization of the entire ligand-receptor complex via clathrin-mediated endocytosis.
The elucidation of these pathways often involves the use of specific pharmacological inhibitors in cell culture experiments. For example, chlorpromazine (B137089) is used to inhibit clathrin-coated pit formation, while amiloride (B1667095) can be used to block the Na+/H+ exchange necessary for macropinocytosis. dovepress.com By observing how these inhibitors affect the uptake of labeled Cyclo(-RGDfC), researchers can deduce the primary mechanism of its entry into a specific cell line.
| Endocytic Pathway | Key Features | Relevance to RGD Peptides |
|---|---|---|
| Clathrin-Mediated Endocytosis (CME) | Formation of clathrin-coated pits; involves dynamin. | Often implicated in the receptor-mediated uptake of multimeric RGD ligands that cluster integrins. |
| Caveolae-Mediated Endocytosis (CvME) | Flask-shaped plasma membrane invaginations rich in caveolin. | A potential pathway in certain cell types, particularly for specific integrin subtypes. |
| Macropinocytosis | Large, irregular vesicles formed by actin-driven membrane ruffling. dovepress.com | A non-specific, fluid-phase uptake mechanism that can contribute to the internalization of monomeric RGD peptides. dovepress.com |
| Clathrin- and Caveolae-Independent Endocytosis | Diverse pathways that do not rely on clathrin or caveolin. | May contribute to the fluid-phase endocytosis of monomeric RGD peptides. |
Modulation of Integrin-Mediated Signaling Pathways In Vitro
By preventing the binding of integrins to the ECM, Cyclo(-RGDfC) effectively modulates the downstream intracellular signaling pathways that control cell fate. When integrins engage with their ECM ligands, they cluster and recruit a host of signaling and structural proteins to form focal adhesions. A key initiating event in this cascade is the activation of Focal Adhesion Kinase (FAK). nih.gov
Upon integrin clustering, FAK undergoes autophosphorylation at the tyrosine residue 397 (Y397). nih.govthermofisher.com This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.gov The subsequent recruitment and activation of Src lead to the formation of a dual-kinase FAK-Src complex, which phosphorylates a multitude of downstream substrates, including paxillin (B1203293) and p130Cas. This cascade ultimately influences the organization of the actin cytoskeleton and regulates cellular processes like survival, proliferation, and migration. nih.gov
Cyclo(-RGDfC), acting as a competitive antagonist, prevents the initial integrin engagement required to trigger this cascade. In vitro studies using techniques like Western blotting with phosphorylation-specific antibodies can demonstrate this effect. Treatment of cultured cells with Cyclo(-RGDfC) is expected to lead to a dose-dependent decrease in the phosphorylation of FAK at Y397 and, consequently, reduced phosphorylation of its downstream targets. nih.gov This inhibition of focal adhesion signaling disrupts the communication between the cell and its external environment.
| Signaling Protein | Role in Pathway | Effect of Cyclo(-RGDfC) Treatment |
|---|---|---|
| Integrins (e.g., αvβ3) | Cell surface receptors for ECM proteins. | Binding is competitively inhibited. |
| Focal Adhesion Kinase (FAK) | Key initiator of signaling; activated by autophosphorylation at Y397 upon integrin clustering. thermofisher.com | Phosphorylation at Y397 is inhibited due to lack of integrin engagement. nih.gov |
| Src Kinase | Binds to phosphorylated FAK (p-Y397) to form an active signaling complex. nih.gov | Recruitment to focal adhesions and subsequent activation are reduced. |
| Paxillin | A focal adhesion adaptor protein and substrate of the FAK-Src complex. | Phosphorylation is decreased, affecting cytoskeletal organization. |
Effects on Cell Migration and Invasion in Cultured Cell Lines
The ability of a cell to migrate and invade surrounding tissues is fundamental to both normal physiological processes and pathological conditions like cancer metastasis. These processes are critically dependent on the dynamic regulation of cell adhesion and the associated signaling pathways. By disrupting integrin-ECM interactions and inhibiting FAK signaling, Cyclo(-RGDfC) directly impacts cell motility.
The effects of RGD peptides on cell migration are frequently studied in vitro using assays such as the wound healing (or scratch) assay and the transwell migration (or Boyden chamber) assay. In a scratch assay, a gap is created in a confluent monolayer of cells, and the ability of the cells to migrate into and close the gap is monitored over time. researchgate.net Studies have shown that the presence of RGD peptides can significantly slow this process. Similarly, in a transwell assay, cells are placed in an upper chamber and migrate through a porous membrane toward a chemoattractant in a lower chamber. RGD peptides added to the media inhibit this directed migration.
Cell invasion, which requires cells to migrate through an extracellular matrix barrier, is often assessed using a modified transwell assay where the membrane is coated with a layer of Matrigel or collagen. The inhibition of integrin function by Cyclo(-RGDfC) not only hinders the mechanical aspects of migration but may also affect the expression and activity of enzymes required for ECM degradation, such as matrix metalloproteinases (MMPs). For example, studies with B16-FE7 melanoma cells showed that a cyclic RGD peptide significantly reduced the formation of metastatic colonies, a process reliant on both cell migration and invasion. nih.gov
| Cell Line | Assay Type | Observed Effect of RGD Peptide Treatment | Reference/Principle |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Photo-activatable Migration Assay | Migration is dependent on the availability of active RGD binding sites. researchgate.net | Demonstrates the critical role of RGD-integrin binding in endothelial cell migration. researchgate.net |
| B16-FE7 Melanoma | In Vivo Colony Formation | Significant reduction in metastatic colony formation. nih.gov | Indicates inhibition of steps in the metastatic cascade, including migration and invasion. nih.gov |
| Various Cancer Cell Lines | Transwell Invasion Assay | General inhibition of invasion through an ECM barrier. | Disruption of integrin-mediated adhesion and signaling impairs the ability to traverse the matrix. |
Functionalization and Bioconjugation Strategies for Research Applications
Click Chemistry Approaches for Site-Specific Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in mild, often aqueous, conditions. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comsigmaaldrich.com This approach is exceptionally well-suited for the site-specific modification of Cyclo(-RGDfC)acetate.
To utilize click chemistry, the peptide must first be functionalized with either an azide (B81097) or an alkyne group. The cysteine thiol is the ideal site for this initial modification. For instance, the thiol can be reacted with an alkyne-bearing maleimide (B117702) or iodoacetamide (B48618) to introduce the necessary functionality for a subsequent CuAAC reaction. Similarly, an azide can be introduced via an appropriate linker. Once functionalized, the azido- or alkyne-modified Cyclo(-RGDfC) can be "clicked" onto a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a nanoparticle) that bears the complementary reactive group.
This strategy has been successfully employed with related cyclic RGD peptides, such as cyclo(-RGDfK), to conjugate them to dendrimers and other scaffolds. nih.gov The high efficiency and orthogonality of the CuAAC reaction ensure that the conjugation occurs specifically at the desired site without affecting the peptide's core structure or its ability to bind to integrins. mdpi.com
| Reaction Type | Reactants | Key Features | Catalyst/Conditions |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High yield, high specificity, forms stable triazole ring. organic-chemistry.orgmdpi.com | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). mdpi.com |
| Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal Alkyne + Azide | Forms 1,5-disubstituted triazole (regioisomer of CuAAC product). organic-chemistry.org | Ruthenium complexes (e.g., Cp*RuCl). organic-chemistry.org |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free, ideal for live-cell applications. sigmaaldrich.com | No catalyst required. sigmaaldrich.com |
| Inverse-electron-demand Diels-Alder | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics, copper-free, bio-orthogonal. sigmaaldrich.com | No catalyst required. sigmaaldrich.com |
Development of Linker Chemistries for Bioconjugation
The linker connecting this compound to another molecule is a critical component that can influence the conjugate's stability, solubility, and biological activity. The choice of linker chemistry depends on the desired application, particularly whether the attached molecule should be permanently linked or released under specific conditions. The cysteine thiol is the most common conjugation site for this peptide. ub.edu
One of the most widely used methods for cysteine conjugation is maleimide chemistry. The maleimide group reacts specifically with the thiol group of cysteine at neutral pH to form a stable thioether bond. Linkers containing a maleimide group on one end and another functional group (e.g., for attaching a drug) on the other are commercially available and frequently used.
For applications requiring the release of a payload, cleavable linkers are employed. Disulfide bonds are a popular choice, as they are stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. A this compound conjugate with a disulfide linker can thus selectively release its payload after internalization into a target cell. Other cleavable linkers include those sensitive to pH changes or specific enzymes. ub.edu
| Linker Chemistry | Reactive Groups | Bond Formed | Key Characteristics |
|---|---|---|---|
| Maleimide-Thiol | Maleimide + Thiol (-SH) | Thioether | Stable bond, highly specific for cysteine, widely used. |
| Thiol-Disulfide Exchange | Thiol (-SH) + Pyridyl Disulfide | Disulfide | Cleavable under reducing conditions (e.g., intracellularly). ub.edu |
| Haloacetyl-Thiol | Iodoacetamide/Bromoacetamide + Thiol (-SH) | Thioether | Forms a very stable, non-cleavable bond. |
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Hydrazone | Cleavable under acidic conditions (e.g., in endosomes/lysosomes). ub.edu |
Strategies for Multivalent Presentation of this compound
Multivalency, the simultaneous presentation of multiple copies of a ligand, can significantly enhance binding affinity (avidity) to target receptors. nih.gov For this compound, a multivalent format can lead to stronger binding to cells expressing αvβ3 integrins and improved biological activity, such as more effective tumor targeting. nih.govnih.gov
Several strategies have been developed to create multivalent RGD constructs. A common approach involves conjugating multiple peptide units to a central scaffold.
Dendrimers: These are highly branched, tree-like molecules with a well-defined number of surface functional groups. By attaching this compound to the periphery of a dendrimer, constructs with a precise number of RGD units (e.g., four or eight) can be synthesized. Studies with tetrameric RGD dendrimers have demonstrated superior tumor-targeting properties compared to their monomeric and dimeric counterparts. nih.gov
Peptide Scaffolds: A separate cyclic peptide can be used as a scaffold. For example, a cyclic decapeptide can be synthesized with multiple attachment points (e.g., lysine (B10760008) residues modified with azides), allowing for the conjugation of several alkyne-modified this compound units via click chemistry. nih.gov
Polymers and Nanoparticles: Linear polymers or the surface of nanoparticles can be decorated with multiple copies of this compound to create highly avid targeting systems for drug delivery or imaging. caymanchem.com
These multivalent approaches leverage the principle that increased local concentration of the ligand at the cell surface leads to more robust receptor binding and clustering, which can enhance cell uptake and signaling. nih.gov
| Property | Monovalent Construct | Multivalent Construct |
|---|---|---|
| Binding Affinity (Avidity) | Standard affinity (Kd) | Significantly enhanced avidity due to rebinding effects. nih.govnih.gov |
| Receptor Binding | Binds to a single integrin receptor. | Can bridge and cluster multiple integrin receptors. nih.gov |
| In Vivo Targeting | Moderate accumulation at the target site. | Improved accumulation and retention in tumors. nih.gov |
| Synthesis Complexity | Relatively straightforward. | More complex, requires a central scaffold and multiple conjugation steps. nih.gov |
Applications of Cyclo Rgdfc Acetate in Advanced Research Probes and Systems
Development of Targeted Imaging Probes (e.g., Fluorescent, Radiolabeled)
The ability to visualize biological processes at the molecular level is fundamental to understanding disease pathology. Cyclo(-RGDfC)acetate serves as an ideal targeting vector for the development of probes that can specifically image cells expressing αvβ3 integrins.
The design of imaging agents based on this compound leverages the Cysteine residue for stable conjugation of a payload, which can be either a fluorescent dye or a radionuclide suitable for imaging.
Fluorescent Probes: For fluorescent imaging, a common strategy involves reacting the thiol group of the Cysteine in this compound with a maleimide-functionalized fluorophore. This reaction forms a stable thioether bond, covalently linking the targeting peptide to the imaging agent. A variety of fluorophores can be used, including near-infrared (NIR) dyes like Cy5.5, which are advantageous for in vivo imaging due to reduced background autofluorescence from tissues. nih.gov Researchers have successfully synthesized fluorescent probes derived from similar RGD peptides to image integrins in living cells, providing a tool for spatiotemporally resolved studies of integrin function without requiring genetic modification. chemrxiv.orgchemrxiv.org
Radiolabeled Probes: For nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the peptide is conjugated to a bifunctional chelator. nih.gov The chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is first attached to the peptide. This conjugate is then radiolabeled with a metallic radionuclide, for example, Copper-64 (⁶⁴Cu) for PET imaging. nih.gov The resulting radiotracer specifically targets αvβ3-expressing tumors, allowing for non-invasive visualization and quantification of integrin levels in vivo. nih.govnih.gov
The following table summarizes examples of imaging agents developed using the RGD peptide scaffold.
| Imaging Modality | Payload Example | Conjugation Strategy | Application |
| Fluorescence | Cy5.5 | Thiol-maleimide chemistry | In vivo NIR imaging of tumor angiogenesis |
| PET | ⁶⁴Cu-DOTA | Chelator conjugation to peptide | Non-invasive imaging of αvβ3-positive tumors |
| SPECT | ⁹⁹ᵐTc | Chelator conjugation to peptide | Early cancer detection and therapy monitoring |
Before preclinical application, the specificity and efficacy of newly synthesized imaging probes are rigorously tested in vitro using cell culture models. These experiments aim to confirm that the probe's binding is target-specific and dependent on integrin expression.
A typical validation process involves incubating the imaging probe with different cell lines:
Integrin-Positive Cells: Cancer cell lines known to overexpress αvβ3 integrins, such as U87MG human glioblastoma cells. nih.govnih.gov
Integrin-Negative/Low-Expressing Cells: Cell lines used as a negative control to demonstrate low non-specific binding.
Binding specificity is often confirmed through competition assays. In these experiments, the integrin-positive cells are co-incubated with the imaging probe and an excess of unlabeled this compound or a similar RGD peptide. A significant reduction in the imaging signal in the presence of the competitor indicates that the probe binds specifically to the RGD-binding site on the integrin. For instance, studies using a Cy5.5-labeled RGD peptide on U87MG cells showed that tumor uptake could be effectively blocked by co-injection of excess unlabeled peptide, confirming target specificity in vivo. nih.gov The binding affinity of these probes, often expressed as the half-maximal inhibitory concentration (IC50), is a key parameter determined in these studies.
Integration into Nanoparticle-Based Research Delivery Systems
This compound is frequently used to guide nanocarriers to specific cell populations, thereby enhancing the efficiency of drug delivery and reducing off-target effects in research models. researchgate.net This active targeting strategy relies on the specific ligand-receptor interaction between the RGD peptide on the nanoparticle surface and the integrins on the target cell. mdpi.com
A variety of nanocarriers, including liposomes, micelles, and polymeric nanoparticles, can be functionalized with this compound. caymanchem.comresearchgate.netnih.gov The process of "functionalization" involves attaching the peptide to the nanoparticle's surface. nih.gov A common method is to include lipids or polymers with a reactive head group (e.g., maleimide) in the nanoparticle formulation. The thiol group of the Cysteine in this compound can then readily react with the maleimide (B117702) group on the pre-formed nanoparticle, creating a stable, targeted delivery vehicle. researchgate.net This surface modification transforms a non-specific nanocarrier into a highly selective system capable of recognizing and binding to cells overexpressing αvβ3 integrins. mdpi.com
Numerous preclinical studies have demonstrated the superior performance of RGD-functionalized nanoparticles compared to their non-targeted counterparts.
In Vitro Studies: When tested in cell culture, nanoparticles decorated with cyclic RGD peptides show significantly higher internalization into integrin-positive cancer cells. nih.govnih.gov For example, one study showed that RGD-targeted nanoparticles exhibited an approximately two-fold higher uptake in B16F10 melanoma and HUVEC endothelial cells (both integrin-positive) compared to cells with low integrin expression. nih.gov This enhanced uptake is receptor-mediated and can be inhibited by adding free RGD peptide, which competes for the same integrin binding sites. nih.gov
In Vivo Studies: In animal models of cancer, systemically administered RGD-functionalized nanoparticles show preferential accumulation at the tumor site. This is due to both the passive enhanced permeability and retention (EPR) effect and the active targeting of tumor and endothelial cell integrins. This dual-targeting mechanism leads to a higher concentration of the payload within the tumor microenvironment, improving therapeutic efficacy and diagnostic signals.
The following table presents representative findings on the enhanced uptake of RGD-functionalized nanocarriers.
| Nanocarrier System | Cell Line / Model | Key Finding | Reference |
| Reversibly-stabilized DNA nanoparticles | B16F10 mouse melanoma | ~2-fold higher cellular uptake compared to non-targeted nanoparticles. | nih.gov |
| Liposomes | bEnd.3 (brain endothelial cells) | Significant increase in cellular uptake compared to non-modified liposomes. | mdpi.com |
| Self-assembled peptide nanoparticles | Tumor-bearing nude mice | Significant inhibition of tumor growth and reduction of vessels. | dovepress.com |
Utilization as a Research Tool for Investigating Integrin Function and Pathology
Beyond its use as a targeting agent, this compound and its derivatives serve as valuable chemical probes to investigate the fundamental roles of integrins in health and disease. chemrxiv.orgchemrxiv.org Integrins are not merely adhesion molecules; they are critical signaling hubs that influence cell survival, proliferation, migration, and differentiation. nih.gov
By conjugating this compound to fluorescent dyes, researchers can create probes to visualize integrin localization and trafficking in living cells. chemrxiv.orgchemrxiv.org This allows for the dynamic study of cellular processes such as cell migration, where integrin clustering at focal adhesions is a key event. For example, a fluorescent probe derived from a selective cyclo-RGD peptide was used to detect integrin αVβ5 in murine microglial cells, enabling the study of its function in phagocytosis through confocal fluorescence imaging and flow cytometry. chemrxiv.org These tools provide insights into how integrins respond to biochemical stimuli and contribute to pathological conditions, advancing our understanding of cancer metastasis and angiogenesis. nih.govchemrxiv.org
High-Throughput Screening and Microfluidic Applications for Integrin Ligand Discovery
The discovery and development of ligands that selectively target specific integrin subtypes are crucial for advancing our understanding of integrin biology and for developing targeted therapeutics. This compound, as a recognized integrin αvβ3-affine polypeptide, is a candidate for inclusion in advanced screening platforms designed to identify and characterize novel integrin ligands. griffith.edu.aubioscience.co.ukanaspec.com High-throughput screening (HTS) and microfluidic systems represent two powerful approaches that enable the rapid and efficient analysis of molecular interactions, making them highly suitable for the study of integrin-ligand binding.
High-throughput screening of peptide libraries has become an essential tool in drug discovery and molecular biology. nih.govbmglabtech.com These platforms allow for the testing of thousands to millions of compounds in a short period, significantly accelerating the identification of lead compounds with desired biological activities. In the context of integrin ligand discovery, H-TS methodologies are employed to screen extensive libraries of peptides, including cyclic RGD peptides, for their ability to bind to specific integrin subtypes.
One of the prominent HTS techniques used for this purpose is Surface Plasmon Resonance (SPR). nih.gov SPR is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. In a typical SPR-based assay for integrin ligand screening, a specific integrin subtype is immobilized on the surface of a sensor chip. A library of compounds, which could include peptides like this compound, is then flowed over the chip surface. The binding of a peptide to the immobilized integrin results in a change in the refractive index at the sensor surface, which is detected as a response signal. This method facilitates the rapid screening of large peptide libraries and provides quantitative data on binding affinities and kinetics. nih.gov
Another approach involves competitive binding assays, where a known labeled ligand and a library of test compounds compete for binding to the target integrin. drugtargetreview.com The displacement of the labeled ligand by a test compound indicates a binding event. These assays are often performed in microplate formats (96, 384, or 1536 wells), allowing for the simultaneous screening of a large number of compounds. bmglabtech.com
The following table illustrates representative data that can be obtained from a high-throughput screening of a peptide library against different integrin subtypes, highlighting the selectivity of the identified peptides.
| Peptide ID | Target Integrin | Binding Affinity (IC50, nM) | Selectivity vs. Other Integrins |
| Peptide A | αvβ3 | 50 | High |
| Peptide B | α5β1 | 120 | Moderate |
| Peptide C | αvβ5 | 85 | High |
| Peptide D | αvβ3 | 200 | Low |
Microfluidic systems, also known as lab-on-a-chip technology, offer several advantages for studying integrin-ligand interactions, including low sample consumption, precise control over the cellular microenvironment, and the ability to mimic physiological conditions such as fluid shear stress. nih.gov These systems can be used to investigate the adhesion of cells expressing specific integrins to surfaces coated with integrin ligands.
In a typical microfluidic cell adhesion assay, the channels of a microfluidic device are coated with an integrin ligand, such as a cyclic RGD peptide. A suspension of cells expressing the target integrin is then perfused through the channels under controlled flow conditions. The adhesion of cells to the ligand-coated surface can be monitored in real-time using microscopy. This setup allows for the quantitative analysis of cell adhesion strength and the evaluation of the inhibitory effects of different compounds on cell adhesion.
Microfluidic chips can also be integrated with other analytical techniques, such as molecular tension sensors, to provide more detailed insights into the biomechanical aspects of integrin-mediated cell adhesion. nih.gov These sensors can measure the forces transmitted by individual integrin molecules during cell adhesion, providing valuable information on the mechanobiology of integrin-ligand interactions.
The data below represents a hypothetical outcome of a microfluidic cell adhesion assay, demonstrating the ability of a cyclic RGD peptide to promote cell adhesion under flow conditions.
| Ligand Coated on Microchannel | Cell Type | Flow Rate (dyn/cm²) | Adherent Cells/mm² |
| Cyclo(-RGDfC) | U87MG (αvβ3-positive) | 1.0 | 500 |
| Control Peptide | U87MG (αvβ3-positive) | 1.0 | 50 |
| Cyclo(-RGDfC) | K562 (αvβ3-negative) | 1.0 | 20 |
While specific research detailing the use of this compound in high-throughput screening and microfluidic applications is not extensively documented in the reviewed literature, the principles and methodologies described are directly applicable to this compound. Given its affinity for integrin αvβ3, this compound could be effectively utilized as a tool in these advanced research platforms for the discovery and characterization of novel integrin ligands and for studying the dynamics of integrin-mediated cell adhesion.
Emerging Research Directions and Future Perspectives for Cyclo Rgdfc Acetate
Combinatorial Approaches with Other Biological Recognition Elements
The therapeutic and diagnostic efficacy of targeted molecules can be significantly enhanced by employing a multi-target approach. The conjugation of Cyclo(-RGDfC)acetate with other biological recognition elements is a burgeoning area of research aimed at improving targeting specificity, overcoming biological barriers, and increasing therapeutic payload concentration at the site of disease.
One promising strategy involves the creation of dual-targeting systems. For instance, nanoparticles functionalized with both this compound and other ligands, such as growth factors or antibodies, can simultaneously engage multiple cell surface receptors. This can lead to synergistic binding effects and enhanced cellular internalization. Research into peptide-drug conjugates (PDCs) has highlighted the potential of combining the RGD motif with other targeting moieties to create systems that can, for example, target both αvβ3 integrin and Vascular Endothelial Growth Factor (VEGF) receptors, which are both crucial in tumor angiogenesis researchgate.net. While many examples use the related cyclo(RGDfK) peptide for conjugation, the cysteine residue in this compound offers a versatile handle for similar conjugations.
Future research is anticipated to focus on combining this compound with aptamers—short single-stranded nucleic acid sequences that can bind to various molecular targets with high affinity and specificity nih.gov. An aptamer-peptide conjugate could potentially target both an integrin (via the RGD motif) and a non-integrin cancer marker, thereby increasing the targeting precision and reducing off-target effects researchgate.net. The chemical synthesis of aptamers allows for precise modification and conjugation, making their combination with peptides a chemically feasible and attractive strategy nih.gov.
Table 1: Examples of Combinatorial Approaches
| Combination Partner | Rationale for Combination with this compound | Potential Application |
|---|---|---|
| Other Peptides (e.g., targeting VEGF receptors) | Dual-targeting of different pathways involved in angiogenesis to enhance anti-tumor effect. researchgate.net | Cancer Therapy |
| Antibodies / Antibody Fragments | Combines integrin targeting with the high specificity of an antibody for a distinct tumor antigen, potentially increasing payload delivery. | Targeted Drug Delivery, Imaging |
| Aptamers | Offers high specificity for a secondary target, with the benefits of chemical synthesis and modification for creating precise conjugates. nih.gov | Diagnostics, Targeted Therapy |
Integration into Biosensing and Diagnostic Research Platforms
The specific binding of this compound to integrins makes it an excellent candidate for the development of sensitive and selective biosensors and diagnostic tools. These platforms aim to detect and quantify integrin expression levels, which can serve as biomarkers for disease progression and therapeutic response.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time mdpi.comnih.gov. In this context, a sensor chip is functionalized with this compound to act as the recognition element. When a sample containing soluble integrins or integrin-expressing cells flows over the surface, binding events can be detected as a change in the refractive index, providing quantitative data on affinity and concentration rsc.org. The use of gold nanoparticles in conjunction with SPR can further amplify the signal, enhancing detection sensitivity nih.gov.
Electrochemical biosensors represent another promising platform nih.gov. Here, an electrode is modified with this compound. The binding of integrin-positive cells or vesicles to the electrode surface can alter the electrochemical properties (e.g., impedance, current), which can be measured and correlated to the analyte concentration nih.gov.
Furthermore, this compound has been successfully conjugated to quantum dots (Qdots) for cellular imaging and targeting nih.gov. These fluorescent nanocrystals, when linked to the peptide, can selectively bind to and illuminate cells expressing the target integrin, such as podocytes in the kidney or tumor cells. This approach has shown high cell- and receptor-specific binding, making it a valuable tool for diagnostic imaging research and potentially for tracking targeted drug delivery systems in vitro and ex vivo nih.gov.
Table 2: Biosensing and Diagnostic Platforms Utilizing RGD Peptides
| Platform | Principle of Detection | Role of this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a functionalized surface. mdpi.com | Immobilized on the sensor surface to capture integrins or integrin-expressing cells. |
| Electrochemical Sensors | Detects changes in electrical properties (e.g., impedance, current) upon analyte binding. nih.gov | Acts as the biorecognition element on the electrode surface. |
| Quantum Dot (Qdot) Imaging | Uses fluorescent nanocrystals for optical detection and imaging. | Conjugated to Qdots to specifically target and label cells for fluorescence-based detection. nih.gov |
Development of Advanced In Vitro Disease Models Utilizing this compound
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, limiting their predictive value for drug screening and disease modeling iris-biotech.defacellitate.com. This compound and related cyclic RGD peptides are being utilized to develop more physiologically relevant three-dimensional (3D) in vitro models that better mimic the architecture and cell-matrix interactions of living tissues.
A significant application is in the formation of multicellular tumor spheroids (MTS), which serve as superior models for solid tumors facellitate.comnih.gov. Research has shown that the addition of certain cyclic RGD peptides to monolayer cell cultures can induce self-assembly into 3D spheroids iris-biotech.denih.gov. The peptide is thought to mimic the extracellular matrix (ECM) protein fibronectin, interacting with cellular integrins and triggering the expression of cell adhesion proteins like E-cadherin, which leads to the compaction of cells into tight spheroids iris-biotech.deresearchgate.net. These 3D models exhibit gradients of nutrients and oxygen and show increased drug resistance compared to 2D cultures, making them more reliable platforms for testing anti-cancer therapeutics facellitate.comnih.gov.
In the context of fibrosis, a disease characterized by excessive ECM deposition, this compound is used to probe the role of integrins in disease progression nih.gov. In vitro models of renal and pulmonary fibrosis often involve co-culturing different cell types (e.g., epithelial cells and fibroblasts) to study the signaling pathways that lead to fibroblast activation and ECM production nih.govnih.gov. Cyclic RGD peptides can be used in these models to block specific integrin interactions, helping to elucidate the mechanisms of fibrogenesis and to screen for potential anti-fibrotic drugs nih.gov. The development of more complex "organ-on-a-chip" models, which use microfluidic devices to recreate the dynamic environment of an organ, presents a future avenue where this compound could be used to modulate cell adhesion and study disease processes with even greater fidelity hubspotusercontent-eu1.netnih.govnih.gov.
Challenges and Opportunities in the Academic Research of Cyclic RGD Peptides
Despite the immense potential of cyclic RGD peptides like this compound, their journey from the research laboratory to broader application is met with several challenges. However, these challenges also present significant opportunities for innovation.
One of the primary challenges is the complexity and cost associated with the chemical synthesis of cyclic peptides. The multi-step solid-phase synthesis, cyclization, and purification processes can be resource-intensive. An opportunity lies in developing more efficient and scalable synthesis protocols, potentially using novel cyclization strategies or enzymatic methods to reduce costs and improve yields.
Another challenge is ensuring target specificity. While the RGD sequence targets several integrins, the expression of these receptors is not always confined to diseased tissue. This can lead to off-target binding and potential side effects researchgate.net. The opportunity here is in the rational design of next-generation cyclic peptides with modified backbones or amino acid substitutions that confer higher selectivity for a specific integrin subtype, thereby improving the therapeutic window.
Finally, the inherent stability of peptides in a biological environment remains a concern due to susceptibility to protease degradation. While cyclization significantly improves stability compared to linear peptides, further modifications may be needed for certain applications. This challenge opens opportunities for research into peptidomimetics or the incorporation of non-natural amino acids to create even more robust and long-lasting molecules. The high affinity and proven utility of cyclic RGD peptides continue to drive research, ensuring that the opportunities to overcome these hurdles are actively pursued.
Table 3: Challenges and Opportunities in Cyclic RGD Peptide Research
| Challenge | Corresponding Opportunity |
|---|---|
| Complexity and Cost of Synthesis | Development of more efficient, scalable, and cost-effective synthetic and purification methodologies. |
| Integrin Targeting Specificity | Rational design of peptide analogs and peptidomimetics with enhanced selectivity for specific integrin subtypes. |
| Proteolytic Stability | Incorporation of non-natural amino acids or backbone modifications to further increase resistance to degradation. |
| Immunogenicity | Engineering peptide sequences to minimize potential immune responses for therapeutic applications. |
Q & A
Q. What are the structural determinants of Cyclo(-RGDfC) acetate that enable selective αvβ3 integrin binding?
Cyclo(-RGDfC) acetate contains a cyclic pentapeptide sequence (Arg-Gly-Asp-D-Phe-Cys) stabilized by an amide bond between the N- and C-termini. The D-Phe residue enhances conformational rigidity, while the cyclic structure improves proteolytic resistance compared to linear RGD peptides . The Asp residue is critical for coordinating with the αvβ3 integrin's Mg²⁺ ion, as shown in docking studies . Researchers should validate structural integrity via HPLC (≥95% purity) and mass spectrometry (MW: 578.64 Da) .
Q. How can researchers standardize binding affinity assays for Cyclo(-RGDfC) acetate across different experimental models?
Use surface plasmon resonance (SPR) or competitive ELISA with αvβ3-coated plates to measure IC₅₀ values. Ensure consistency by controlling salt forms (e.g., TFA, acetate) and buffer pH (7.4), as these influence charge (net charge: +0.94 at pH 7.0) and solubility . Include positive controls like Cilengitide (αvβ3 antagonist) to benchmark results .
Q. What are the best practices for synthesizing Cyclo(-RGDfC) acetate with high batch-to-batch reproducibility?
Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cyclization via cysteine oxidation or amide coupling. Monitor cyclization efficiency using MALDI-TOF and optimize reaction time/temperature to minimize byproducts . Store lyophilized peptide at -20°C in anhydrous conditions to prevent degradation .
Advanced Research Questions
Q. How do discrepancies in Cyclo(-RGDfC) acetate’s tumor-targeting efficacy arise between in vitro and in vivo models?
In vivo pharmacokinetics (e.g., serum stability, tissue penetration) may limit efficacy despite high in vitro binding. Modify the peptide with PEGylation or lipid conjugation (e.g., DSPE-PEG-cRGD) to enhance circulation time . Use near-infrared (NIR) fluorescent probes to track real-time biodistribution in murine xenograft models .
Q. What strategies resolve conflicting data on Cyclo(-RGDfC) acetate’s cross-reactivity with αvβ5 or α5β1 integrins?
Perform competitive binding assays using isoform-specific inhibitors (e.g., ATN-161 for α5β1). Structural analysis via NMR or X-ray crystallography can identify residues responsible for off-target interactions . Meta-analyses of published IC₅₀ values should account for variations in assay conditions (e.g., salt buffers, cell lines) .
Q. How can computational modeling optimize Cyclo(-RGDfC) acetate derivatives for enhanced αvβ3 binding?
Use molecular dynamics (MD) simulations to predict how substitutions (e.g., D-Phe → D-Tyr) affect conformational stability and binding energy. Validate predictions with alanine scanning mutagenesis and SPR . Open-source tools like ChemDataExtractor can automate data mining from structural databases .
Q. What methodological frameworks address ethical and technical challenges in translating Cyclo(-RGDfC) acetate into combination therapies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design preclinical studies. For example, co-administer Cyclo(-RGDfC) acetate with immune checkpoint inhibitors and assess synergy via tumor growth inhibition metrics. Use systematic reviews to identify gaps in safety/efficacy data .
Data Analysis and Validation
Q. How should researchers statistically analyze conflicting dose-response data for Cyclo(-RGDfC) acetate?
Perform meta-regression to identify covariates (e.g., cell type, peptide concentration) influencing efficacy. Use Shapiro-Wilk tests to assess data normality and apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions . Transparently report confidence intervals and effect sizes in compliance with MIAME guidelines .
Q. What validation protocols confirm Cyclo(-RGDfC) acetate’s mechanism of action in angiogenesis inhibition?
Combine functional assays (e.g., endothelial tube formation) with transcriptomic profiling (RNA-seq) of VEGF and MMP pathways. Cross-validate findings using αvβ3-knockout models to establish causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
